4-Nitrophenylglyoxal
Overview
Description
4-Nitrophenylglyoxal is an organic reagent known for its reactivity with guanidine compounds to produce various biochemical compounds. It has been used as an arginine-modifying reagent in proteins . This compound is characterized by its yellow crystalline appearance and solubility in water and organic solvents .
Mechanism of Action
Target of Action
The primary targets of 4-Nitrophenylglyoxal (4-NPG) are aldehydes and ketones . These compounds play a crucial role in various biochemical reactions, and their detection and analysis are essential in scientific research .
Mode of Action
4-NPG interacts with its targets (aldehydes and ketones) through a nucleophilic addition-elimination reaction , leading to the formation of Schiff bases . This reaction involves the transfer of a proton from the hydrazine group of 4-NPG to the carbonyl group of an aldehyde or ketone .
Biochemical Pathways
The formation of Schiff bases by 4-NPG affects the biochemical pathways involving aldehydes and ketones . The Schiff bases formed can be detected through UV spectroscopy or fluorescence analysis, providing insights into the kinetics of aldehyde and ketone reactions and the mechanisms underlying Schiff base formation .
Pharmacokinetics
It’s known that 4-npg is soluble in water and organic solvents , which could influence its bioavailability and distribution.
Result of Action
The result of 4-NPG’s action is the formation of Schiff bases, which can be detected and analyzed . This has been utilized in scientific research to investigate the structure and function of enzymes involved in catalyzing aldehyde and ketone reactions .
Action Environment
The action of 4-NPG can be influenced by environmental factors. For instance, it has been found that a dihydrate form of 4-NPG is in equilibrium with a monohydrate in the presence of water . . Therefore, the presence of water and possibly other environmental factors could influence the action, efficacy, and stability of 4-NPG.
Biochemical Analysis
Biochemical Properties
4-Nitrophenylglyoxal plays a significant role in biochemical reactions, particularly in the detection and analysis of aldehydes and ketones. It interacts with aldehydes and ketones to form Schiff bases through a nucleophilic addition-elimination reaction. This reaction involves the carbonyl group of an aldehyde or ketone and the hydrazine group of this compound. During this process, a proton is transferred from the hydrazine group to the carbonyl group, resulting in the formation of the Schiff base . This interaction is crucial for investigating the kinetics of aldehyde and ketone reactions and examining the structure and function of enzymes involved in catalyzing these reactions .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by interacting with cellular components involved in aldehyde and ketone metabolism. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by forming Schiff bases with aldehydes and ketones present in the cellular environment . These interactions can lead to changes in cellular activities and functions, highlighting the importance of this compound in biochemical research.
Molecular Mechanism
The molecular mechanism of this compound involves the formation of Schiff bases through a nucleophilic addition-elimination reaction. This reaction occurs between the carbonyl group of an aldehyde or ketone and the hydrazine group of this compound. The proton transfer from the hydrazine group to the carbonyl group results in the formation of the Schiff base . This mechanism is essential for understanding how this compound exerts its effects at the molecular level, including its interactions with biomolecules and its role in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental studies. This compound is known to form hydrates in certain solvents, which can influence its reactivity and stability . Long-term effects on cellular function can be observed in both in vitro and in vivo studies, providing valuable insights into the temporal dynamics of this compound’s biochemical interactions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. At high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to aldehyde and ketone metabolism. It interacts with enzymes and cofactors that catalyze the formation of Schiff bases. These interactions can affect metabolic flux and alter metabolite levels within cells . Understanding the metabolic pathways involving this compound is crucial for elucidating its role in biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The transport and distribution of this compound are important factors that determine its biochemical activity and effects on cellular functions.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the cell
Preparation Methods
4-Nitrophenylglyoxal can be synthesized from glyoxal, a simple aldehyde. The synthesis involves the nitration of phenylglyoxal using nitric acid under controlled conditions . Industrial production methods typically involve the reaction of phenylglyoxal with nitric acid, followed by purification processes to obtain the desired purity levels .
Chemical Reactions Analysis
4-Nitrophenylglyoxal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines.
Substitution: It reacts with aldehydes and ketones to form Schiff bases, which can be detected through UV spectroscopy or fluorescence analysis.
Common reagents used in these reactions include nitric acid for nitration, and hydrazine for Schiff base formation. Major products formed from these reactions include Schiff bases and various biochemical compounds .
Scientific Research Applications
4-Nitrophenylglyoxal is widely employed in scientific research for detecting aldehydes and ketones. It forms Schiff bases with these compounds, which are useful in studying the kinetics of aldehyde and ketone reactions . Additionally, it has been used to investigate enzyme structures and functions involved in catalyzing aldehyde and ketone reactions . Its applications extend to biochemistry, where it has been used as an arginine-modifying reagent in proteins .
Comparison with Similar Compounds
4-Nitrophenylglyoxal is unique compared to other phenylglyoxals due to its ability to form stable hydrates and its long reaction lag time with amino acids . Similar compounds include:
Phenylglyoxal: Lacks the nitro group, resulting in different reactivity and hydration properties.
4-Hydroxy-3-nitrophenylglyoxal: Less destructive to nerve fibers and exhibits reversible reactions.
These comparisons highlight the distinct properties and reactivity of this compound, making it a valuable compound in biochemical research.
Properties
IUPAC Name |
2-(4-nitrophenyl)-2-oxoacetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVKBBGIGNSVDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198004 | |
Record name | 4-Nitrophenylglyoxal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70198004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4974-57-6 | |
Record name | 4-Nitrophenylglyoxal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004974576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenylglyoxal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70198004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction mechanism of 4-nitrophenylglyoxal with urea derivatives?
A1: this compound reacts with various urea derivatives, including N-hydroxyurea [], N-alkoxy-N’-arylureas, and N-alkoxy-N’-alkylureas [], through a condensation reaction. This reaction primarily yields imidazolidin-2-one derivatives. The reaction mechanism likely involves the nucleophilic attack of the urea nitrogen on the electrophilic carbonyl carbon of the glyoxal, followed by cyclization and dehydration steps.
Q2: Is the reaction of this compound with urea derivatives stereoselective?
A2: Yes, the research indicates a significant degree of stereoselectivity in these reactions. For instance, when reacting with N-hydroxyurea, the reaction primarily yields the diastereomer of 3,4,5-trihydroxy-5-(4-nitrophenyl)imidazolidin-2-one with cis-orientation of the OH-groups []. Similarly, reactions with N-alkoxyureas selectively form diastereomers of 3-alkoxy-4S,5S-dihydroxyimidazolidin-2-ones []. This selectivity likely arises from steric and electronic factors influencing the transition state of the cyclization step.
Q3: Besides urea derivatives, does this compound react with other nucleophiles?
A3: Yes, the research demonstrates that this compound also reacts with 2-methylfuran []. This reaction, occurring in an acetic acid medium, selectively forms 2-hydroxy-2-(5-methylfuran-2-yl)-1-(4-nitrophenyl)ethanone. This example suggests that this compound can react with a variety of nucleophiles beyond urea derivatives, potentially leading to diverse chemical scaffolds.
Q4: Has the structure of compounds derived from this compound been confirmed?
A4: Yes, researchers have employed X-ray structural analysis to confirm the structures of specific imidazolidin-2-one derivatives synthesized using this compound. For example, the structures of 3-propyloxy-4S,5S-dihydroxy-1-methyl-5-(4-nitrophenyl)imidazolidin-2-one and 3-n-butyloxy-4S,5S-dihydroxy-1-(4-methylphenyl)-5-(4-nitrophenyl)imidazolidin-2-one were unequivocally determined using this technique [].
Q5: Are there any known biological applications of this compound?
A5: While the provided research primarily focuses on the synthetic chemistry of this compound, one study [] investigates its use in probing the structure and function of the enzyme mannanase Man23. this compound is known to modify arginine residues in proteins. The study found that this compound inhibited Man23 activity, suggesting the involvement of arginine residues in the enzyme's catalytic mechanism. This finding highlights the potential of this compound as a chemical probe for studying biological systems.
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